
2,4-Dichloro-6-methylpyrimidine
Overview
Description
2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) is a halogenated pyrimidine derivative characterized by chlorine atoms at the 2- and 4-positions and a methyl group at the 6-position. It is synthesized via chlorination of 2,4-dihydroxy-6-methylpyrimidine using POCl₃ and pyridine, yielding an 85% pure product with a melting point of 46–47°C and distinct spectral signatures (¹H-NMR: δ 7.19, 2.54 ppm; MS: m/z 163.1) . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, owing to its regioselective reactivity and structural adaptability .
Preparation Methods
Chlorination of 6-Methylpyrimidine Derivatives
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
The most conventional route involves reacting 6-methylpyrimidin-2,4-diol with excess POCl₃ under catalytic conditions. A typical procedure employs N,N-diethylaniline as a base to sequester HCl, facilitating nucleophilic substitution .
Reaction Conditions :
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Molar Ratio : 1:5 (diol:POCl₃)
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Temperature : 110–120°C (reflux)
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Time : 6–8 hours
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Yield : 70–75%
Mechanism :
POCl₃ acts as both a solvent and chlorinating agent, converting hydroxyl groups to chlorides via a two-step process:
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Formation of phosphorylated intermediate.
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Displacement by chloride ion under acidic conditions.
Limitations :
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Corrosive reagents necessitate specialized equipment.
Triphosgene as a Safer Chlorination Alternative
Recent patents demonstrate triphosgene’s efficacy in replacing POCl₃ for dichlorination. In a two-step synthesis adapted from 4,6-dichloro-2-methylpyrimidine production :
Step 1: Synthesis of 6-Methylpyrimidine-2,4-diol
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Reactants : Dimethyl malonate (1.0 eq), acetamidine hydrochloride (1.2 eq), sodium methoxide (3.0 eq) in methanol.
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Conditions : Ice bath → 25°C, 4 hours.
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Workup : Acidification to pH 1–2 with HCl, crystallization at 0°C .
Step 2: Dichlorination with Triphosgene
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Reactants : 6-Methylpyrimidine-2,4-diol (1.0 eq), triphosgene (2.4 eq), N,N-diethylaniline (2.5 eq) in dichloroethane.
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Conditions : Reflux (83°C), 6 hours.
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Workup : Washing with dilute HCl, drying (Na₂SO₄), recrystallization .
Advantages :
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Eliminates phosgene gas risks.
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Higher atom economy (triphosgene releases three equivalents of Cl⁻).
Cyclocondensation of β-Dicarbonyl Compounds with Amidines
Acetamidine and Ethyl Acetoacetate Route
Forming the pyrimidine ring de novo allows precise positioning of substituents:
Reaction Scheme :
Optimized Parameters :
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Chlorination : POCl₃ or triphosgene as above.
Yield : 80–85% (over two steps).
Halogen Exchange Reactions
Displacement of Sulfonate Groups
Introducing chlorine via sulfonate intermediates offers regioselectivity:
Procedure :
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Methanesulfonylation : Treat 2,4-dihydroxy-6-methylpyrimidine with methanesulfonyl chloride (2.2 eq) in pyridine.
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Chloride Substitution : React mesylated intermediate with LiCl (2.5 eq) in DMF at 80°C.
Yield : 65–70%.
Drawbacks :
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Multi-step synthesis reduces overall efficiency.
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Mesylation requires anhydrous conditions.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times significantly:
Protocol :
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Reactants : Acetamidine hydrochloride (1.2 eq), ethyl acetoacetate (1.0 eq), NaHCO₃ (3.0 eq).
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Conditions : 150 W, 120°C, 15 minutes.
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Post-Irradiation : Chlorinate using triphosgene as in Section 1.2.
Yield : 78% (diol) → 88% (dichloro product).
Benefits :
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10-fold reduction in cyclocondensation time.
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Enhanced purity due to reduced side reactions.
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Reaction Time | Safety | Scalability |
---|---|---|---|---|
POCl₃ Chlorination | 70–75 | 6–8 h | Low (toxic gas) | Moderate |
Triphosgene Chlorination | 90–92 | 6 h | High | Excellent |
Cyclocondensation | 80–85 | 10 h (total) | Moderate | Good |
Microwave-Assisted | 88 | 0.25 h + 6 h | High | Limited |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form biaryl and heteroaryl compounds.
Common Reagents and Conditions
Aminolysis: Reaction with amines in the presence of a base such as potassium carbonate.
Thiolysis: Reaction with thiols under basic conditions.
Cross-Coupling: Use of palladium catalysts and bases like sodium carbonate in solvents such as dioxane.
Major Products Formed
Aminopyrimidines: Formed by substitution with amines.
Thiolated Pyrimidines: Formed by substitution with thiols.
Biaryl and Heteroaryl Compounds: Formed through cross-coupling reactions.
Scientific Research Applications
Agricultural Chemistry
Herbicide Synthesis
2,4-Dichloro-6-methylpyrimidine serves as a crucial intermediate in the synthesis of herbicides. Its selective action allows for effective control of unwanted plant growth while minimizing damage to crops. This characteristic makes it valuable for sustainable agricultural practices .
Case Study : Research has shown that derivatives of this compound can enhance the efficacy of herbicides, leading to improved crop yields and reduced environmental impact. For instance, formulations containing this compound have demonstrated significant effectiveness against common weeds without harming surrounding crops.
Pharmaceutical Development
Anticancer and Antiviral Agents
The compound is utilized in the synthesis of various pharmaceuticals targeting viral infections and cancer. Notably, derivatives of this compound have been developed as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in treating non-small cell lung cancer (NSCLC).
Compound | Activity | IC50 (μM) | Selectivity |
---|---|---|---|
L-18 | 81.9% inhibition on EGFR T790M/L858R | 0.65 ± 0.06 | High against cancer cells |
Case Study : A study highlighted the synthesis of 19 derivatives of this compound, with L-18 showing promising anticancer activity and minimal toxicity to normal cells . This indicates its potential as a drug candidate warranting further investigation.
Material Science
Specialty Polymers and Coatings
In material science, this compound is employed in developing specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are essential for various industrial applications.
Application | Benefits |
---|---|
Coatings | Improved resistance to chemicals and UV light |
Polymers | Enhanced mechanical properties |
Analytical Chemistry
Reference Standard in Analytical Methods
This compound acts as a reference standard in analytical chemistry, aiding in the detection and quantification of similar compounds in complex mixtures. Its role is crucial for quality control in laboratories.
Application Example : In chromatographic methods, this compound is used to calibrate instruments for accurate measurements of pesticide residues in agricultural products.
Biochemistry
Enzyme Inhibition Studies
Researchers utilize this compound to study enzyme inhibition and metabolic pathways. Understanding these processes can lead to innovative therapeutic strategies.
Case Study : Investigations into its effects on specific enzymes have provided insights into biochemical processes that could inform drug development strategies targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other enzymes critical for cancer cell proliferation. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Thermochemical Properties
Compared to positional isomers such as 2,4-dichloro-5-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine exhibits distinct thermochemical stability. Enthalpies of formation (ΔfH°m) in the gas phase vary significantly:
Compound | ΔfH°m (kJ/mol) |
---|---|
This compound | 70.5 ± 3.0 |
2,4-Dichloro-5-methylpyrimidine | 79.6 ± 4.1 |
4,6-Dichloro-2-methylpyrimidine | 68.7 ± 3.3 |
4,6-Dichloro-5-methylpyrimidine | 78.1 ± 2.5 |
The lower enthalpy of this compound suggests enhanced thermodynamic stability, likely due to favorable steric and electronic interactions between substituents .
Regioselective Reactivity in Substitution Reactions
This compound demonstrates preferential substitution at the 4-position over the 2-position. For example:
- Palladium-catalyzed coupling with arylzinc reagents occurs predominantly at C4, attributed to electronic effects and reduced steric hindrance .
- Nucleophilic aromatic substitution with alkylamines yields a 1:2 ratio of C2:C4 products, favoring C4 substitution .
In contrast, triflyloxypyrimidines (e.g., 2,4-difluorophenyl-6-methylpyrimidine) exhibit higher reactivity than chloropyrimidines, enabling faster cross-coupling reactions .
Physicochemical and Pharmacokinetic Properties
This compound derivatives exhibit favorable drug-likeness:
Biological Activity
2,4-Dichloro-6-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimalarial properties, potential as an epidermal growth factor receptor (EGFR) inhibitor, and cytotoxicity assessments.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. This specific arrangement contributes to its biological activities.
Antimalarial Activity
Recent studies have evaluated the antimalarial activity of derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. The following table summarizes the in vitro antimalarial activity of selected compounds derived from this pyrimidine:
Compound | IC50 (µM) D6 Strain | IC50 (µM) W2 Strain | Cytotoxicity (Vero Cells) |
---|---|---|---|
5j | 0.13 | 0.14 | Non-cytotoxic up to 4.76 µg/mL |
5e | 0.27 | 0.30 | Non-cytotoxic |
5k | 0.39 | 0.48 | Non-cytotoxic |
These results indicate that certain derivatives exhibit potent antimalarial activity with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine (CQ). For instance, compound 5j demonstrated an impressive selectivity index greater than 80 against CQ-resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship indicates that the presence of chlorine at the 4th position of the pyrimidine ring enhances the activity against both sensitive and resistant strains of P. falciparum. Furthermore, modifications to the amine substituents have been shown to improve efficacy; for example, replacing secondary cyclic amines with primary amines resulted in increased activity .
Inhibition of EGFR Kinase
In addition to its antimalarial properties, derivatives of this compound have been investigated for their potential as inhibitors of the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) treatment. A notable compound from this series, designated L-18, exhibited:
- Inhibitory Activity: 81.9% inhibition against EGFR T790M/L858R mutations.
- Antiproliferative Activity: An IC50 value of 0.65 ± 0.06 μM against H1975 cells.
- Mechanism: Induction of apoptosis and cell cycle arrest in cancer cells.
In vivo studies demonstrated that L-18 did not cause significant toxicity in normal cells while effectively suppressing tumor growth in xenograft models .
Cytotoxicity Studies
Cytotoxicity assessments have shown that many derivatives of this compound are non-cytotoxic at concentrations up to 4.76 µg/mL when tested against Vero cell lines. This suggests a favorable safety profile for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2,4-Dichloro-6-methylpyrimidine critical for experimental design?
- Methodological Answer: The compound’s physical properties are foundational for reaction setup and purification:
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 44–47 | |
Boiling Point (°C) | 219 | |
Molecular Weight (g/mol) | 163 | |
Flash Point (°C) | 113 (closed cup) |
- Implications:
- The low melting point requires refrigeration for storage to prevent degradation.
- High boiling point suggests suitability for high-temperature reactions (e.g., cross-coupling).
- Flash point indicates flammability risks, necessitating inert atmospheres for high-temperature work .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- PPE Requirements: Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (common for chlorinated pyrimidines) .
- Ventilation: Use fume hoods or gloveboxes to prevent inhalation of vapors during synthesis .
- Waste Disposal: Classify as corrosive (UN 3263) and dispose via certified hazardous waste facilities to avoid environmental contamination .
Q. Which spectroscopic techniques are used to characterize this compound, and what key features are observed?
- Methodological Answer:
- FTIR/Raman: Detect C-Cl (600–800 cm⁻¹) and C-N (1200–1400 cm⁻¹) stretching vibrations. Theoretical DFT studies (B3LYP/6-311++G**) predict vibrational modes for structural validation .
- NMR: The methyl group (δ ~2.5 ppm in H NMR) and chlorine-substituted carbons (δ ~150–160 ppm in C NMR) confirm regiochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer:
- Functional Selection: B3LYP or B3PW91 with cc-pVTZ basis sets calculate electron density distribution. Exact exchange terms improve accuracy for halogenated systems .
- Reactivity Insights:
- The methyl group at C6 donates electrons, reducing electrophilicity at C4 compared to C2.
- LUMO maps identify C2 and C4 as preferred sites for nucleophilic attack, validated by experimental regioselectivity .
Q. How to resolve contradictions in reaction yields during cross-coupling with this compound?
- Methodological Answer:
- Variable Optimization:
- Catalyst: Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts coupling efficiency with aryl stannanes (e.g., 2-(tributylstannyl)pyridine) .
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.
- Control Experiments:
- Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of chloro groups).
- Use F NMR for fluorous-tagged derivatives to track displacement efficiency .
Q. What role does this compound play in fluorous synthesis, and how do conditions influence tag displacement?
- Methodological Answer:
- Synthetic Workflow:
Tagging: React with 1H,1H,2H,2H-perfluorodecanethiol to introduce a fluorous tag at C4 .
Oxidation: Convert thioether to sulfone using mCPBA to activate for displacement.
Displacement: Amines or thiols replace the sulfone under mild conditions (e.g., DCM, 25°C).
- Key Factors:
- Solvent Polarity: Higher polarity (e.g., THF) improves tag solubility but slows displacement kinetics.
- Temperature: Elevated temperatures (50–60°C) accelerate reactions but risk decomposition .
Q. How does electronic structure govern regioselectivity in bis-substitution reactions of this compound?
- Methodological Answer:
- Substitution Patterns:
- C2 vs. C4 Reactivity: C2 is more electron-deficient due to adjacent chlorines, favoring nucleophilic attack. Methyl at C6 sterically hinders C4 in some cases .
- Case Study: Reaction with 4-ethoxycarbonylisoxazolone at 130°C yields bis-substituted products at C2 and C4. Kinetic vs. thermodynamic control can be probed via time-resolved H NMR .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLKROSJMNFSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063868 | |
Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
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Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-21-5 | |
Record name | 2,4-Dichloro-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5424-21-5 | |
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Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
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Record name | 2,4-Dichloro-6-methylpyrimidine | |
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Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
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Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
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Record name | 2,4-dichloro-6-methylpyrimidine | |
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Record name | 2,4-Dichloro-6-methylpyrimidine | |
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Synthesis routes and methods
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